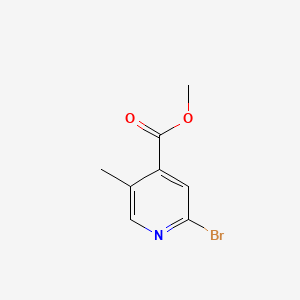

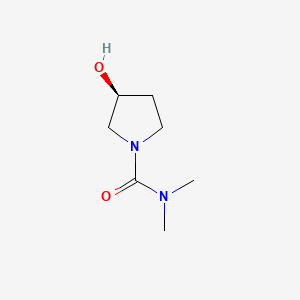

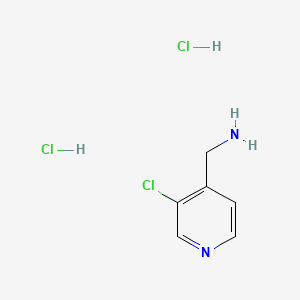

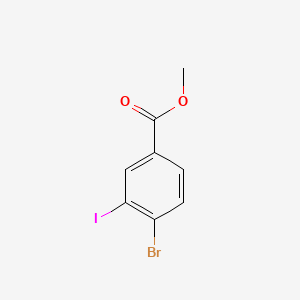

![molecular formula C16H21BF2O3 B596555 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1245816-08-3](/img/structure/B596555.png)

2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there is related information on the synthesis of similar compounds. For instance, a five-step synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole starting from 2-hydroxybenzoic acid has been reported .Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Conformation

The study of crystal structures of compounds similar to 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides insights into their molecular conformation. For example, the crystal structure of a related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane, was examined to understand its orthorhombic lattice structure and the coordination of the boron atom within the molecule (Seeger & Heller, 1985).

Chemical Reactions and Synthesis

The reactivity of 1,3,2-dioxaborolanes, a group that includes the compound , has been explored in various chemical reactions. For instance, the reaction of substituted 1,3,2-dioxaborolanes with acetonitrile leads to the formation of 2-oxazolines, demonstrating the versatility of these compounds in organic synthesis (Kuznetsov, Brusilovskii, & Mazepa, 2001).

Application in Material Science

Compounds like this compound are also investigated for their potential applications in material science. For instance, a study on the synthesis of pinacolylboronate-substituted stilbenes, which are structurally similar, explored their use in developing new materials for liquid crystal display (LCD) technology and potential therapeutics for neurodegenerative diseases (Das et al., 2015).

Organometallic Chemistry and Catalysis

The use of 1,3,2-dioxaborolanes in organometallic chemistry, particularly in catalysis, is a significant area of research. For example, precision synthesis studies involving these compounds have been conducted to understand their role in Suzuki-Miyaura coupling polymerization, a key process in the creation of polymers with specific properties (Yokozawa et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is particularly involved in the induction of epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells .

Mode of Action

The compound interacts with TGF-β1, inhibiting its ability to induce EMT. This is evidenced by the compound’s ability to inhibit the expression of proteins such as α-SMA, vimentin, and collagen I, which are markers of EMT. Additionally, it increases the expression of E-cadherin, a protein that is downregulated during EMT .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which is central to the process of EMT. By inhibiting TGF-β1, the compound prevents the phosphorylation of Smad2/3, thereby inhibiting the downstream effects of this pathway, which include the excessive deposition of extracellular matrix components .

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and are bbb permeant . They are also known to inhibit several cytochrome P450 enzymes, which could impact their metabolism and elimination .

Result of Action

The inhibition of TGF-β1-induced EMT results in a reduction in pulmonary fibrosis. This is evidenced by improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin in animal models .

Propiedades

IUPAC Name |

2-[2-(cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BF2O3/c1-15(2)16(3,4)22-17(21-15)11-7-12(18)13(19)8-14(11)20-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDPVJZHYPPVSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC3CC3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735119 |

Source

|

| Record name | 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245816-08-3 |

Source

|

| Record name | 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

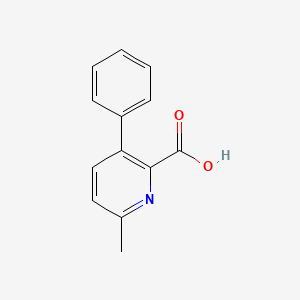

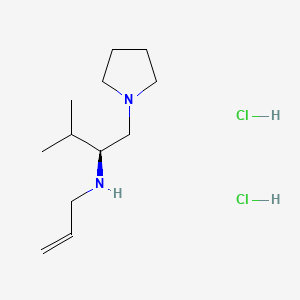

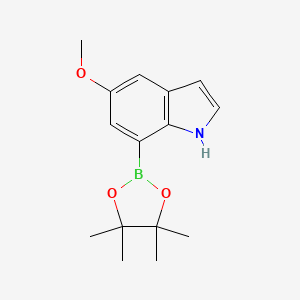

![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)